1-(Aminomethyl)-4-chloronaphthalene
Description
Significance in Advanced Organic Synthesis and Chemical Sciences
The significance of 1-(Aminomethyl)-4-chloronaphthalene in advanced organic synthesis lies in its potential as a versatile intermediate. The aminomethyl group is a key pharmacophore in many biologically active compounds and can be readily acylated, alkylated, or used in the formation of Schiff bases and heterocyclic systems. derpharmachemica.com The chloro-naphthalene moiety also plays a crucial role; the chlorine atom can be substituted through various nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. ijpsjournal.com
Derivatives of 1-chloromethylnaphthalene, a closely related precursor, have been investigated for their potential as antifungal agents. derpharmachemica.com This suggests that 1-(Aminomethyl)-4-chloronaphthalene and its derivatives could also exhibit interesting biological activities. The combination of the aminomethyl and chloro-naphthalene functionalities within a single molecule offers a dual handle for synthetic modifications, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery and materials science applications.
Research Trajectories for Naphthalene (B1677914) Derivatives with Aminomethyl and Halogen Substituents
The research trajectories for naphthalene derivatives bearing both aminomethyl and halogen substituents are multifaceted. A primary area of investigation is their application in medicinal chemistry. The naphthalene core is present in numerous approved drugs, and the introduction of aminomethyl and halogen groups can modulate a compound's pharmacokinetic and pharmacodynamic properties. ijpsjournal.com For instance, the chlorine atom can enhance metabolic stability or alter binding interactions with biological targets.
Another promising research avenue is the use of these compounds as ligands in coordination chemistry and catalysis. The amine functionality can coordinate to metal centers, and the naphthalene backbone provides a rigid and sterically defined scaffold. The electronic nature of the naphthalene ring, modulated by the chlorine substituent, can influence the catalytic activity of the resulting metal complexes.
Furthermore, the development of novel synthetic methodologies for the regioselective functionalization of the naphthalene core remains an active area of research. This includes the exploration of new catalytic systems for C-H activation and cross-coupling reactions, which could provide more efficient and sustainable routes to compounds like 1-(Aminomethyl)-4-chloronaphthalene and its derivatives.
Interactive Data Tables
Below are interactive data tables providing available information on 1-(Aminomethyl)-4-chloronaphthalene and its immediate precursors. Due to the limited specific data for the title compound, some fields are noted as not available.
Table 1: Physicochemical Properties of 1-(Aminomethyl)-4-chloronaphthalene and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-(Aminomethyl)-4-chloronaphthalene | C₁₁H₁₀ClN | 191.66 | Not Available |
| 1-Amino-4-chloronaphthalene | C₁₀H₈ClN | 177.63 | 98-100 sigmaaldrich.com |
| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | 31-33 nih.gov |
| 1-Chloronaphthalene (B1664548) | C₁₀H₇Cl | 162.62 | -20 wikipedia.org |
Table 2: Spectroscopic Data for 1-(Aminomethyl)-4-chloronaphthalene Precursors
| Compound Name | 1H NMR Data | 13C NMR Data | Mass Spectrometry (m/z) |
| 1-Amino-4-chloronaphthalene | Available from various sources. nih.gov | Available from various sources. | 177 (M+), 142, 115 nih.gov |
| 1-Chloromethylnaphthalene | Available from various sources. chemicalbook.com | Available from various sources. chemicalbook.com | 176 (M+), 141, 115 nih.gov |
| 1-Chloronaphthalene | Available from various sources. chemicalbook.com | Available from various sources. nih.gov | 162 (M+), 127, 126 nih.gov |
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChI Key |
ZFKCNJOENKQRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Aminomethyl 4 Chloronaphthalene and Analogous Systems
Direct Aminomethylation Approaches on Halogenated Naphthalene (B1677914) Scaffolds
This strategy focuses on introducing the aminomethyl group directly onto a naphthalene ring that already bears a chloro substituent. These methods leverage the inherent reactivity of the aromatic system to forge the key carbon-carbon bond of the aminomethyl moiety.
Mannich-Type Reactions and Related Condensations on Chloronaphthalenes
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of aromatic systems, it facilitates the introduction of an aminomethyl group onto an electron-rich ring. A general Mannich reaction involves an amine, an aldehyde (commonly formaldehyde), and an active C-H compound, which in this case would be 4-chloronaphthalene. wikipedia.orgresearchgate.net
The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269). The electron-rich chloronaphthalene ring then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-type process to form the aminomethylated product. wikipedia.org While feasible, the reaction on less activated scaffolds like chloronaphthalene can be challenging and may require forcing conditions or strong acid catalysis to promote the formation of the iminium ion and facilitate the aromatic substitution. The yield and regioselectivity are influenced by the catalyst and the specific reaction conditions employed. researchgate.net
Aminobenzylation Protocols (e.g., Betti Reaction)
The Betti reaction is a specialized variant of the Mannich reaction. wikipedia.org It traditionally involves the condensation of a phenol (B47542) or naphthol, an aldehyde, and a primary or secondary amine to produce α-aminobenzylphenols. wikipedia.orgnih.gov The classic Betti reaction, first reported at the beginning of the 20th century, used 2-naphthol, an aldehyde, and ammonia (B1221849). nih.govnih.gov
For the synthesis of analogs of 1-(aminomethyl)-4-chloronaphthalene, a modified Betti protocol could be envisioned using a chloro-substituted naphthol, an aldehyde, and an amine. The reaction proceeds through an imine intermediate formed from the aldehyde and amine, which is then attacked by the electron-rich naphthol ring. wikipedia.org The resulting products, known as Betti bases, are valuable intermediates and have been used as ligands in asymmetric synthesis. nih.gov The scope of the Betti reaction has been expanded to include various naphthols, amines, and aldehydes under diverse reaction conditions. nih.gov
Utilizing Halogenated Naphthalene Precursors in Aminomethylation
A highly effective and common strategy involves a two-step sequence starting with a halogenated naphthalene. This method circumvents the potential regioselectivity issues and harsh conditions of a direct three-component reaction on chloronaphthalene itself. The key intermediate for this process is 1-chloromethyl-4-chloronaphthalene or, more practically, 1-chloromethylnaphthalene, which is subsequently chlorinated.
A more direct precursor route involves the synthesis of 1-chloromethylnaphthalene, a versatile intermediate. This can be synthesized from naphthalene, formaldehyde (or paraformaldehyde), and concentrated hydrochloric acid, often with the aid of a catalyst. google.comderpharmachemica.com Once formed, the benzylic chloride in 1-chloromethylnaphthalene is highly susceptible to nucleophilic substitution. Reaction with ammonia, or a protected form like hexamethylenetetramine followed by hydrolysis (Delepine reaction), or with sodium azide (B81097) followed by reduction, can efficiently introduce the aminomethyl group to yield 1-(aminomethyl)naphthalene. If starting with 1-chloro-4-(chloromethyl)naphthalene, this substitution would directly yield the final product.
| Reactants | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Naphthalene, Paraformaldehyde, Conc. HCl | Quaternary Ammonium (B1175870) Salt & Non-ionic Surfactant | 80 | 4 | 95.3 | google.com |
| Naphthalene, Paraformaldehyde, Conc. HCl | O-phosphoric acid | 80-85 | 9-10 | N/A | derpharmachemica.com |
| Naphthalene, Paraformaldehyde, Hydrochloric Acid | FeCl3, CuCl2, Benzyltrimethylammonium chloride | 45 | 2 | High | google.com |
Stereoselective Aminomethylation Strategies
When the aminomethylation reaction creates a chiral center, as in the Betti reaction with a substituted aldehyde, controlling the stereochemistry becomes a critical objective. Asymmetric Mannich reactions have been developed to achieve high enantioselectivity. wikipedia.org These methods often employ chiral organocatalysts, such as proline and its derivatives, or cinchona alkaloids. wikipedia.orgnih.gov
These catalysts operate by forming a chiral enamine or by activating the imine through hydrogen bonding, thereby directing the nucleophilic attack from a specific face. nih.gov While specific examples for the stereoselective aminomethylation of 4-chloronaphthalene are not widespread, the principles established for naphthalene and other aromatic systems are applicable. nih.gov The development of a stereoselective route to chiral analogs of 1-(aminomethyl)-4-chloronaphthalene would likely rely on a catalyzed Betti-type reaction, providing access to enantiomerically enriched products.
Strategies for Introducing the Chloro Group onto Aminomethylnaphthalenes
An alternative synthetic logic involves installing the chloro substituent as a late-stage functionalization step on a pre-formed aminomethylnaphthalene scaffold. This approach depends on the ability to control the regioselectivity of the halogenation reaction.
Electrophilic Halogenation Reactions on Naphthalene Ring Systems
Electrophilic aromatic halogenation is a fundamental reaction for functionalizing aromatic rings. wikipedia.org For chlorination, the reaction typically employs molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comyoutube.com The catalyst polarizes the Cl-Cl bond, generating a highly electrophilic species that is attacked by the aromatic ring. youtube.com
In the context of synthesizing 1-(aminomethyl)-4-chloronaphthalene, the starting material would be 1-(aminomethyl)naphthalene. The aminomethyl group (-CH₂NH₂) is an activating group and directs electrophilic substitution to the ortho and para positions. On the naphthalene ring system, this corresponds to positions 2 and 4. Therefore, direct chlorination of 1-(aminomethyl)naphthalene would be expected to produce a mixture of 1-(aminomethyl)-2-chloronaphthalene and the desired 1-(aminomethyl)-4-chloronaphthalene. Separating these isomers can be challenging. Achieving high regioselectivity for the 4-position might require blocking the more sterically accessible 2-position or employing specialized catalytic systems that favor substitution at the para position.
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Aminomethylation (e.g., Mannich on Chloronaphthalene) | A one-pot, three-component reaction to install the aminomethyl group. | Atom economical; potentially fewer steps. | Harsh conditions may be required; risk of low regioselectivity and side reactions. |
| Halogenated Precursor Route (e.g., Nucleophilic Substitution) | Synthesis via a stable intermediate like 1-chloromethylnaphthalene, followed by amination. | Generally high-yielding and clean; avoids regioselectivity issues in the amination step. | Multi-step process; intermediate synthesis required. |
| Late-Stage Halogenation (e.g., Chlorination of Aminomethylnaphthalene) | Introducing the chlorine atom onto the aminomethylnaphthalene scaffold. | Starts from a potentially more accessible, unhalogenated precursor. | Poor regioselectivity is a major challenge, leading to isomeric mixtures that are difficult to separate. |
Nucleophilic Substitution Approaches on Polyhalogenated Naphthalene Derivatives
Nucleophilic aromatic substitution (SNAr) presents a powerful tool for the functionalization of halogenated aromatic systems. In the context of polyhalogenated naphthalenes, the introduction of an aminomethyl group can be envisioned through the displacement of a halide by a suitable nitrogen nucleophile. The reactivity of the naphthalene core towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.
While direct nucleophilic aminomethylation of dichloronaphthalenes is not extensively documented, analogous transformations on activated naphthalene systems provide a strong precedent. For instance, the methoxy (B1213986) group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be readily displaced by various nucleophiles, including amides elsevierpure.com. This reaction highlights the feasibility of nucleophilic substitution on the naphthalene ring when an activating group is present.
Furthermore, the synthesis of naphthalene-1,4-dione analogues through nucleophilic substitution of a chlorine atom by various amines demonstrates the viability of this approach on the naphthalene scaffold wikipedia.org. These reactions are typically carried out in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as ethanol (B145695) or diethyl ether wikipedia.org.
| Starting Material | Nucleophile | Product | Reference |
| 1-methoxy-2-(diphenylphosphinyl)naphthalene | Amides | Diphenyl(1-(N-substituted)-2-naphthyl)phosphine oxides | elsevierpure.com |
| 2,3-Dichloronaphthalene-1,4-dione | Various amines | 2-Amino-3-chloronaphthalene-1,4-dione derivatives | wikipedia.org |
Transition Metal-Mediated Chlorination Methods
The direct chlorination of naphthalene typically yields a mixture of 1- and 2-chloronaphthalene, along with more highly substituted products wikipedia.org. Achieving regioselective chlorination, especially in the presence of other functional groups, often requires the use of transition metal catalysis. These methods can offer high selectivity under mild conditions.
While the direct transition metal-mediated chlorination of a pre-existing aminomethylnaphthalene at the 4-position is not widely reported, related C-H functionalization reactions provide insight into the possibilities. For example, palladium-catalyzed meta-C-H chlorination of anilines and phenols has been developed using a norbornene mediator nih.gov. This demonstrates the potential for directing chlorination to specific positions on an aromatic ring through catalyst control. The direct chlorination of 2-methylnaphthalene (B46627) has also been studied, leading to various substitution and addition products nih.gov.
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Application of Pincer Complexes in Aminomethylation
Pincer complexes, which are multidentate ligands that bind to a central metal atom, have emerged as powerful catalysts for a variety of chemical transformations, including C-H bond activation. While the direct aminomethylation of chloronaphthalenes using pincer complexes is an area of ongoing research, related studies on C-H functionalization highlight their potential.
For instance, cobalt pincer complexes have been investigated for the catalytic C-H borylation of aromatic substrates rsc.orgthieme-connect.de. This process involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form the borylated product thieme-connect.de. Such a mechanism could, in principle, be adapted for aminomethylation. Furthermore, a well-defined cyclopalladated aminomethyl complex has been shown to catalyze a range of aminomethylation reactions mdpi.com. This complex allows for the incorporation of electron-rich amine building blocks through C-C bond formation rather than C-N bond formation, overcoming the common issue of catalyst poisoning by amine substrates mdpi.com. Manganese(I) pincer complexes have also demonstrated catalytic activity in the synthesis of quinolines via dehydrogenative coupling ucl.ac.be.
Microwave-Assisted Synthetic Transformations
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. This technology can be effectively applied to the synthesis of 1-(aminomethyl)-4-chloronaphthalene and its analogs.
A notable example is the microwave-assisted Bucherer reaction for the synthesis of aminonaphthalene derivatives from hydroxynaphthalenes encyclopedia.pub. This method provides a rapid and efficient alternative to conventional heating encyclopedia.pub. The Bucherer-Bergs reaction, a multicomponent reaction that produces hydantoins from carbonyl compounds, cyanide, and ammonium carbonate, can also be significantly accelerated using microwave irradiation nih.gov. This approach could be used to synthesize hydantoin (B18101) derivatives from a suitable chloronaphthaldehyde precursor. For instance, a microwave-assisted four-component reaction has been successfully employed to create a 5,5'-disubstituted hydantoin nucleus.
| Reaction | Starting Materials | Product | Conditions | Reference |
| Bucherer Reaction | Hydroxynaphthalene, Amine | Aminonaphthalene | Microwave, 150W, 30 min | encyclopedia.pub |
| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH4)2CO3 | Hydantoin | Microwave | |
| Four-Component Hydantoin Synthesis | Nitrile, Organometallic reagent, Cyanide, Ammonium Carbonate | 5,5'-Disubstituted Hydantoin | Microwave |
Solvent-Free and Environmentally Conscious Methodologies
The development of solvent-free and environmentally conscious synthetic methods is a key goal of green chemistry. These approaches reduce the environmental impact of chemical processes by eliminating or replacing hazardous organic solvents.
Solvent-free conditions have been successfully applied to the synthesis of various naphthalene derivatives. For example, the synthesis of imines from hydroxy naphthyl ketone and anilines can be achieved by grinding the reactants together without any solvent thieme-connect.de. This method is not only environmentally friendly but also offers advantages in terms of simplicity and efficiency thieme-connect.de. Furthermore, the synthesis of 1-amidoalkyl-2-naphthols can be performed under solvent-free conditions using an efficient and novel heterogeneous magnetic nanostructure catalyst.
Modular and Convergent Synthesis Strategies
Modular and convergent synthesis strategies offer a powerful approach to building complex molecules by assembling smaller, pre-functionalized building blocks. This allows for greater flexibility and efficiency compared to linear synthetic routes.
The synthesis of multifunctional naphthalenes can be achieved through a modular three-component reaction involving naphthalenes, olefins, and alkyl bromides, catalyzed by a ruthenium-phosphine system. This method provides a concise route to complex naphthalene derivatives with high chemo- and site-selectivity. Another example of a modular approach is the synthesis of substituted naphthalenes via a nitrogen-to-carbon transmutation of isoquinolines, which allows for the facile introduction of various substituents wikipedia.org.
Mechanistic Investigations and Chemical Reactivity of 1 Aminomethyl 4 Chloronaphthalene
Reactivity Profiles of the Aminomethyl Moiety
The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, is a key functional group that imparts nucleophilic character and enables various amine-based chemical transformations.
Nucleophilic Reactivity and Amine-Based Transformations
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity allows for a variety of transformations, including acylation, alkylation, and arylation reactions. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. Similarly, treatment with alkyl halides leads to the formation of secondary and tertiary amines. These transformations are fundamental in the synthesis of more complex derivatives.
The basicity of the aminomethyl group also allows it to act as a proton acceptor, a property that can be modulated by the electron-withdrawing effect of the chloronaphthalene ring system. This basicity is crucial in its role as a ligand or in acid-catalyzed reactions.
Reactions Involving C-N Bond Formation and Cleavage
The carbon-nitrogen bond of the aminomethyl group can participate in various synthetic transformations. Reductive amination, a powerful method for C-N bond formation, can be employed to synthesize 1-(aminomethyl)-4-chloronaphthalene from 4-chloro-1-naphthaldehyde. Conversely, the C-N bond can be cleaved under specific conditions, although this is generally a less common transformation for this type of compound.
Cyclization Reactions Incorporating the Aminomethyl Group
The aminomethyl group can be a key participant in intramolecular cyclization reactions to form heterocyclic systems. Depending on the reaction partners and conditions, the nitrogen can act as a nucleophile to attack an electrophilic center within the same molecule or a tethered reactant. For example, reaction with a bifunctional reagent could lead to the formation of a nitrogen-containing ring fused to the naphthalene (B1677914) system. The formation of cyclic dipeptides from linear dipeptides, for instance, can be induced by temperature, with water playing a catalytic role in lowering the reaction barriers. nih.gov This highlights the potential for the aminomethyl group to participate in complex cyclization cascades. nih.govnih.gov
Reactivity of the Chloro Substituent on the Naphthalene Core
The chloro substituent on the aromatic naphthalene ring offers a different set of reactive possibilities, primarily centered around substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.org In nucleophilic aromatic substitution (SNA_r), a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The chloro group on the naphthalene core of 1-(aminomethyl)-4-chloronaphthalene can be displaced by strong nucleophiles. The rate of this reaction is influenced by the electronic properties of the naphthalene ring and any activating groups present. masterorganicchemistry.comlibretexts.org The presence of the aminomethyl group, which can be protonated under certain conditions to become an electron-withdrawing group, could potentially influence the facility of SNAr reactions.
The general mechanism for an S_NAr reaction involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. nih.govyoutube.com
The nature of the leaving group is also a factor, though in S_NAr the bond-breaking step is not typically the rate-determining step. youtube.com
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Cl Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the naphthalene ring serves as a handle for such transformations. researchgate.netwikipedia.org
Suzuki Coupling:
The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds. nih.govlibretexts.org 1-(Aminomethyl)-4-chloronaphthalene can be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and functional group tolerance. wikipedia.orgnih.gov
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is stereospecific and offers a method to introduce alkenyl groups at the 4-position of the naphthalene core. youtube.comlibretexts.org While aryl chlorides can be less reactive than bromides or iodides, appropriate choice of catalyst and reaction conditions can facilitate the coupling. youtube.comdiva-portal.org
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to synthesize arylalkynes. libretexts.org 1-(Aminomethyl)-4-chloronaphthalene can be reacted with a variety of terminal alkynes to introduce an alkynyl moiety, further expanding the synthetic utility of this compound. youtube.comyoutube.com
Reductive Dehalogenation Mechanisms
The reductive dehalogenation of aryl chlorides, such as 1-(aminomethyl)-4-chloronaphthalene, is a significant transformation in organic synthesis and environmental remediation. While specific studies on the reductive dehalogenation of this exact compound are not extensively detailed in the provided results, general principles of aryl chloride reduction can be applied. These reactions typically proceed through one of several mechanistic pathways, largely dependent on the reducing agent and reaction conditions.
One common method involves electrochemical reduction . In this process, an electron is transferred to the aromatic system, forming a radical anion. For a related compound, 1-chloronaphthalene (B1664548), electrochemical reduction has been shown to proceed via the formation of a naphthalene radical anion, which then acts as a mediator to dechlorinate the parent compound. researchgate.netnih.gov This process can be autocatalytic, as the product of the initial dechlorination (naphthalene) can be reduced to its radical anion, which then continues the reaction. researchgate.netnih.gov The reaction rate can be enhanced by the addition of a mediator like naphthalene from the start. researchgate.netnih.gov Kinetically, the mediated reduction of 1-chloronaphthalene has been determined to be 0.5 order with respect to the substrate and first order with respect to the naphthalene mediator. researchgate.netnih.gov
Another pathway is catalytic hydrogenation , where a metal catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagents) are used. The mechanism involves oxidative addition of the aryl chloride to the metal center, followed by hydrogenolysis of the resulting aryl-metal complex.
Metal-mediated reductions using agents like tributyltin hydride are also effective for dehalogenation. These reactions proceed via a radical chain mechanism. libretexts.org An initiator, such as AIBN, generates a tributyltin radical, which then abstracts the chlorine atom from the aromatic ring to form a more stable carbon-centered radical and tributyltin chloride. libretexts.org This aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical, thus propagating the chain. libretexts.org
Microbial reductive dehalogenation has also been observed for chlorinated aromatic compounds. For instance, Dehalogenimonas species have been shown to completely dechlorinate 4-hydroxy-chlorothalonil, using the chlorinated compound as a terminal electron acceptor in a process known as organohalide respiration. nih.gov
Electrophilic Aromatic Substitution on the Naphthalene Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The general mechanism begins with the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orgdalalinstitute.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. wikipedia.org
The regiochemical outcome of electrophilic aromatic substitution on a substituted naphthalene ring is governed by the electronic and steric properties of the existing substituents. In 1-(aminomethyl)-4-chloronaphthalene, we have two directing groups to consider: the aminomethyl group (-CH₂NH₂) at the C1 position and the chloro group (-Cl) at the C4 position.
Aminomethyl Group (-CH₂NH₂): The aminomethyl group is an activating group and an ortho, para-director. Although the amino group itself is strongly activating, the intervening methylene group (-CH₂) slightly diminishes its activating effect compared to a directly attached amino group. However, the lone pair of electrons on the nitrogen can still participate in resonance-like hyperconjugation, and the group as a whole is electron-donating through induction. In acidic media, it is important to note that the amino group can be protonated to form an ammonium (B1175870) group (-CH₂NH₃⁺), which is a deactivating, meta-directing group. libretexts.org To avoid this, the amino group is often protected, for example, as an amide, before carrying out electrophilic substitution. libretexts.org
Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho, para-director. It is electron-withdrawing through induction due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it is electron-donating through resonance, as the lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect directs incoming electrophiles to the ortho and para positions.
In the case of 1-(aminomethyl)-4-chloronaphthalene, the directing effects of both groups must be considered. The aminomethyl group at C1 will direct incoming electrophiles to the C2 and C4 positions. However, the C4 position is already substituted. The chloro group at C4 will direct to the C3 and C5 positions. The combined effects would suggest that electrophilic attack is most likely to occur at the C2, C3, and C5 positions. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a role. libretexts.org
The stability of the intermediate carbocation (arenium ion) is a key factor in determining the rate and regioselectivity of electrophilic aromatic substitution. chadsprep.comyoutube.com The formation of a more stable carbocation leads to a faster reaction. chadsprep.comyoutube.com Substituents that can stabilize the positive charge of the arenium ion will activate the ring towards substitution.
In the reaction of 1-(aminomethyl)-4-chloronaphthalene, the aminomethyl group, being electron-donating, will stabilize the arenium ion, particularly when the positive charge is located on the carbon atom to which the aminomethyl group is attached. This stabilization lowers the activation energy for the formation of the intermediate and thus increases the reaction rate.
Conversely, the electron-withdrawing chloro group will destabilize the arenium ion, making the reaction slower than that of unsubstituted naphthalene. The stability of the naphthalene ring system itself is a crucial factor. The disruption of the aromatic system upon formation of the arenium ion is energetically unfavorable. The subsequent rearomatization through proton loss is a strong driving force for the completion of the reaction. wikipedia.org
Radical Reaction Pathways
Beyond the ionic reactions discussed above, 1-(aminomethyl)-4-chloronaphthalene can also participate in radical reactions. The presence of the chloro substituent and the aminomethyl group can influence these pathways.
As mentioned in the context of reductive dehalogenation, the C-Cl bond can be cleaved homolytically to generate an aryl radical. libretexts.org This can be initiated by radical initiators or through single-electron transfer from a reducing agent. libretexts.org Once formed, this aryl radical can participate in various radical chain reactions, such as hydrogen atom abstraction or addition to unsaturated systems.
The aminomethyl group can also be involved in radical processes. For instance, α-(aminomethyl)acrylates have been shown to act as acceptors in radical-polar crossover 1,4-additions with dialkylzincs. beilstein-journals.orgnih.gov This type of reaction is initiated by oxygen and proceeds through a free-radical chain process where an alkyl radical adds to a carbon-carbon double bond. beilstein-journals.orgnih.gov While this specific example does not involve an aromatic system, it highlights the potential for the aminomethyl moiety to participate in radical reactions. The nitrogen atom can play a crucial role in coordinating to reagents and influencing the subsequent steps of the radical process. beilstein-journals.orgnih.gov
Chemo- and Regioselectivity in Complex Transformations
In more complex chemical transformations involving 1-(aminomethyl)-4-chloronaphthalene, the interplay between the different functional groups—the naphthalene ring, the aminomethyl group, and the chloro substituent—governs the chemo- and regioselectivity of the reaction.
For example, in a reaction where both the amino group and the aromatic ring could potentially react, the choice of reagents and conditions will determine the outcome. A strong base might deprotonate the amino group, making it a potent nucleophile, while a Lewis acid might coordinate to the chloro or amino group, altering the electronic properties of the naphthalene ring.
The steric environment around the different reactive sites also plays a significant role in determining regioselectivity. beilstein-journals.org Bulky reagents may favor attack at less sterically hindered positions. For instance, in the acylation of N6-substituted adenines, bulky substituents were found to shield the proximal N7 position, favoring reaction at the N9 position. beilstein-journals.org A similar principle could apply to electrophilic substitution on 1-(aminomethyl)-4-chloronaphthalene, where the aminomethyl and chloro groups could sterically hinder attack at adjacent positions.
The inherent reactivity differences between the functional groups are also a key factor. For example, the C-Cl bond can be selectively cleaved under certain reductive conditions without affecting the aminomethyl group or the aromatic ring. Conversely, the amino group can be selectively acylated or alkylated without reacting with the chloro-substituted naphthalene ring. The ability to control these selectivities is crucial for the successful synthesis of more complex molecules derived from 1-(aminomethyl)-4-chloronaphthalene.
Derivatization Strategies and Functionalization of 1 Aminomethyl 4 Chloronaphthalene
Amine Functionalization for Molecular Complexity
The primary amine of the aminomethyl group serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for the introduction of a wide range of substituents, leading to the generation of amides, sulfonamides, carbamates, and more complex nitrogen-containing structures.
The nucleophilic nature of the primary amine in 1-(aminomethyl)-4-chloronaphthalene facilitates its reaction with various electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) linkages.
Acylation reactions with acid chlorides or anhydrides in the presence of a base are a straightforward method to introduce acyl groups. For instance, the reaction with chloroacetyl chloride would yield N-(4-chloro-1-naphthylmethyl)-2-chloroacetamide, a versatile intermediate for further functionalization. researchgate.netchemsynthesis.comresearchgate.net
Sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides. A notable example is the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, where 1-naphthylmethylamine is reacted with a thiophene-2-sulfonyl chloride derivative. nih.gov This highlights the utility of the sulfonylation reaction in building complex molecules with potential biological activity. mdpi.comnih.govrsc.org
Carbamoylation , typically achieved through reaction with isocyanates, leads to the formation of ureas. This reaction proceeds by the nucleophilic attack of the amine on the isocyanate carbon, yielding a stable urea (B33335) linkage. Theoretical studies on the carbamoylation of nucleobases by isocyanates suggest a stepwise mechanism. researchgate.net
These functionalization reactions are summarized in the table below:
| Reagent Class | Functional Group Introduced | Product Type |
| Acid Chlorides (R-COCl) | Acyl (R-CO) | Amide |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl (R-SO₂) | Sulfonamide |
| Isocyanates (R-NCO) | Carbamoyl (R-NH-CO) | Urea |
Further diversification of the amine functionality can be achieved through alkylation and arylation reactions, which introduce new carbon-nitrogen bonds.
N-Alkylation can be accomplished by reacting 1-(aminomethyl)-4-chloronaphthalene with alkyl halides. For example, the reaction of 1-chloromethyl-naphthalene with a 33% solution of methylamine (B109427) in ethanol (B145695) yields N-methyl-(1-naphthylmethyl)amine. prepchem.com This straightforward SN2 reaction allows for the introduction of various alkyl groups at the nitrogen center. researchgate.net
N-Arylation is effectively carried out using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netwikipedia.orgyoutube.comrsc.orgcapes.gov.br This powerful reaction enables the coupling of the primary amine with a wide range of aryl halides or triflates, providing access to N-aryl derivatives that would be challenging to synthesize via traditional methods. libretexts.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
| Reaction | Reagents | Product |
| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl Amine |
The primary amine of 1-(aminomethyl)-4-chloronaphthalene is a key functional group for the construction of various nitrogen-containing heterocyclic systems, such as imidazoles and triazoles, which are prevalent in medicinal chemistry. wjpsonline.com
Imidazole Synthesis: Imidazoles can be synthesized through various multi-component reactions. A common method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (the Debus-Radziszewski synthesis). organic-chemistry.orgorganic-chemistry.org In this context, 1-(aminomethyl)-4-chloronaphthalene can serve as the primary amine component, reacting with a dicarbonyl compound and an aldehyde to form a trisubstituted imidazole. wjpsonline.comnih.gov Microwave-assisted syntheses on solid supports have also been developed for the efficient one-pot synthesis of trisubstituted imidazoles. nih.gov
Triazole Synthesis: 1,2,4-Triazoles can be prepared through several synthetic routes. nih.govyoutube.com One common approach involves the reaction of amidines with hydrazines. Alternatively, the reaction of nitriles with hydrazides can also yield triazole derivatives. organic-chemistry.org The aminomethyl group can be a precursor to these functionalities, enabling the construction of a triazole ring appended to the 4-chloro-naphthalene scaffold. For instance, the copper-catalyzed reaction of amidines with nitriles under an air atmosphere provides a route to 1,2,4-triazole (B32235) derivatives. organic-chemistry.org
| Heterocycle | General Synthetic Strategy |
| Imidazole | Condensation of a 1,2-dicarbonyl, an aldehyde, and the primary amine. organic-chemistry.orgorganic-chemistry.org |
| 1,2,4-Triazole | Reaction of amidines with hydrazines or nitriles with hydrazides. organic-chemistry.org |
Halogen Functionalization for Diversity-Oriented Synthesis
The chloro substituent at the 4-position of the naphthalene (B1677914) ring, while relatively unreactive compared to other aryl chlorides due to the electron-rich nature of the naphthalene system, can still be a versatile handle for introducing further molecular diversity.
The chloro group can be exchanged for other halogens, such as iodo or fluoro, through reactions like the Finkelstein reaction. The aromatic Finkelstein reaction, which involves the conversion of aryl chlorides to aryl iodides, is typically catalyzed by copper(I) iodide in the presence of a diamine ligand. wikipedia.org This transformation can be valuable as the resulting iodo-naphthalene derivative is often more reactive in subsequent cross-coupling reactions. While the classic Finkelstein reaction involves alkyl halides, its application to aryl halides provides a useful tool for modifying the reactivity of the substrate. organic-chemistry.orgwikipedia.orgiitk.ac.inbyjus.comadichemistry.com
The chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce a range of functionalities at the 4-position.
Oxygen- and Sulfur-Based Functionalities: Nucleophilic aromatic substitution (SNAr) can be employed to introduce oxygen and sulfur nucleophiles, although this often requires harsh reaction conditions or the presence of activating groups. The reaction of aryl halides with alkoxides or thiolates can lead to the formation of aryl ethers and thioethers, respectively.
Carbon-Based Functionalities: Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon bonds at the 4-position.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups. libretexts.orgnih.govresearchgate.net
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of styrenyl-type derivatives.
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com The resulting aryl alkynes are versatile intermediates for further transformations.
These cross-coupling reactions significantly expand the chemical space accessible from 1-(aminomethyl)-4-chloronaphthalene, enabling the synthesis of a diverse library of compounds for various research applications.
| Reaction | Coupling Partner | Functional Group Introduced |
| Suzuki Coupling | Organoboron Reagent | Alkyl, Alkenyl, Aryl |
| Heck Reaction | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Alkyne |
Naphthalene Core Functionalization
The naphthalene ring system of 1-(aminomethyl)-4-chloronaphthalene is amenable to various chemical transformations that allow for the introduction of additional functional groups or the construction of more complex polycyclic structures.
The aromatic core of 1-(aminomethyl)-4-chloronaphthalene can undergo substitution reactions, primarily through electrophilic or nucleophilic pathways, as well as metal-catalyzed cross-coupling reactions. The existing chloro and aminomethyl groups influence the regioselectivity of these substitutions.
Nucleophilic Aromatic Substitution (SNAr):
The presence of the chlorine atom on the naphthalene ring allows for nucleophilic aromatic substitution (SNAr) reactions. While naphthalene itself is not highly activated for SNAr, the introduction of strong electron-withdrawing groups onto the ring system can facilitate such reactions. For instance, nitration of the naphthalene core would significantly activate the ring towards nucleophilic attack. Subsequent reaction with various nucleophiles could lead to the displacement of the chlorine atom. The principles of SNAr are well-documented in related heterocyclic systems like quinazolines, where the regioselectivity of substitution is a key aspect of synthesizing targeted bioactive molecules. mdpi.comrsc.org
Metal-Catalyzed Cross-Coupling Reactions:
Modern synthetic organic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be employed to functionalize the naphthalene core. The chlorine atom provides a handle for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, as well as new carbon-nitrogen and carbon-oxygen bonds. For example, a chromium-salen catalyzed cross-coupling of aminonaphthalenes with phenols and naphthols has been reported, proceeding under aerobic conditions. nsf.gov This methodology could potentially be adapted for 1-(aminomethyl)-4-chloronaphthalene to introduce new C-C or C-O bonds.
| Reaction Type | Reagents/Catalysts | Potential Substituents |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., alkoxides, amines) with potential activating groups | Alkoxy, Amino, Thiol groups |
| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Aryl, Heteroaryl, Alkyl groups |
| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl groups |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Substituted Amino groups |
Annulation and ring extension reactions represent a powerful strategy to build upon the existing naphthalene framework, leading to the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net These extended π-systems are of significant interest for their potential applications in organic electronics and materials science. rsc.org
Annulative Dimerization:
A plausible, albeit theoretical, approach for ring extension could involve an annulative dimerization strategy. For instance, if the aminomethyl group were to be converted to a suitable leaving group or a reactive intermediate, it could potentially undergo a palladium-catalyzed annulative dimerization with another molecule of a functionalized naphthalene derivative. chemistryviews.org This would result in the formation of a new, fused aromatic ring.
Ring-Closing Reactions:
If a suitable functional group is introduced onto the naphthalene core, an intramolecular ring-closing reaction could lead to the formation of a new ring. For example, if a substituent containing a reactive carbonyl or alkene moiety is introduced at a proximate position to the aminomethyl group, an intramolecular condensation or cyclization reaction could be envisioned to form a new heterocyclic or carbocyclic ring fused to the naphthalene system. The synthesis of PAHs often relies on various ring-closing reactions to construct complex aromatic structures. rsc.org
| Strategy | Conceptual Reaction | Potential Product Class |
| Annulative Dimerization | Palladium-catalyzed dimerization of a functionalized derivative | Extended Polycyclic Aromatic Hydrocarbons |
| Intramolecular Cyclization | Reaction between the aminomethyl group and a newly introduced substituent | Fused Heterocyclic or Carbocyclic Systems |
Derivatization for Enhanced Analytical Performance in Research
The chemical modification of 1-(aminomethyl)-4-chloronaphthalene can be strategically employed to enhance its detectability and quantification in various analytical techniques. This is particularly relevant in research settings for pharmacokinetic studies, metabolite identification, and environmental analysis.
The primary amino group of 1-(aminomethyl)-4-chloronaphthalene is a prime target for derivatization. Reaction with a suitable labeling reagent can introduce a chromophore or fluorophore into the molecule, significantly improving its response in spectrophotometric or fluorometric detectors used in conjunction with separation techniques like high-performance liquid chromatography (HPLC).
For example, reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) are known to react with primary amines to form highly fluorescent derivatives. nih.gov This pre-column derivatization would allow for the trace-level detection of 1-(aminomethyl)-4-chloronaphthalene and its metabolites in complex biological matrices. The derivatization reaction typically proceeds under mild conditions, and the resulting fluorescent adduct can be readily separated and quantified by reversed-phase HPLC with fluorescence detection.
Similarly, derivatization can be used to improve the compound's ionization efficiency in mass spectrometry. The introduction of a permanently charged moiety or a group that is readily ionizable can enhance the signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
| Analytical Technique | Derivatization Strategy | Example Reagent | Benefit |
| HPLC with Fluorescence Detection | Introduction of a fluorophore | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Enhanced sensitivity and selectivity |
| HPLC with UV-Vis Detection | Introduction of a chromophore | Dansyl Chloride | Improved detection at specific wavelengths |
| Mass Spectrometry | Introduction of an easily ionizable group | Girard's Reagent | Enhanced ionization efficiency and signal intensity |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 1-(Aminomethyl)-4-chloronaphthalene. Through the application of various NMR experiments, a complete picture of the proton and carbon environments, as well as their interconnections, can be achieved.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the aminomethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating aminomethyl group and the electron-withdrawing chloro group. The protons on the aminomethyl group would likely appear as a singlet, integrating to two protons.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the chlorine and the aminomethyl group, as well as the other aromatic carbons, will exhibit characteristic chemical shifts. The expected shifts can be estimated by considering the substituent effects on the naphthalene core.
Predicted ¹H and ¹³C NMR Data for 1-(Aminomethyl)-4-chloronaphthalene:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.3 - 7.5 | C1 (C-CH₂NH₂) ~132 |
| H3 | 7.6 - 7.8 | C2 ~125 |
| H5 | 8.0 - 8.2 | C3 ~127 |
| H6 | 7.5 - 7.7 | C4 (C-Cl) ~130 |
| H7 | 7.5 - 7.7 | C4a ~133 |
| H8 | 8.1 - 8.3 | C5 ~128 |
| -CH₂- | 4.0 - 4.5 | C6 ~126 |
| -NH₂ | 1.5 - 2.5 (broad) | C7 ~126 |
| C8 ~129 | ||
| C8a ~131 | ||
| -CH₂- ~45 |
Note: These are predicted values and may differ from experimental results.
To definitively assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. uvic.casdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. sdsu.edu For 1-(Aminomethyl)-4-chloronaphthalene, COSY would show correlations between the coupled aromatic protons on the naphthalene ring, helping to trace the proton-proton connectivity network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. sdsu.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the -CH₂- protons would correlate with the signal for the -CH₂- carbon.
The compound 1-(Aminomethyl)-4-chloronaphthalene is not chiral and therefore does not have enantiomers or diastereomers. However, if a chiral center were introduced into the molecule, for instance by substitution on the aminomethyl group, advanced NMR experiments would be necessary for stereochemical assignment. frontiersin.orghebmu.edu.cn Techniques such as the use of chiral solvating agents or the formation of diastereomeric derivatives followed by NMR analysis could be employed to determine the absolute configuration. frontiersin.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. researchgate.netchromatographyonline.com
High-resolution mass spectrometry (HRMS) is essential for obtaining the accurate mass of 1-(Aminomethyl)-4-chloronaphthalene, which in turn allows for the determination of its elemental formula. nih.gov The ability of HRMS to measure mass with high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Predicted HRMS Data for 1-(Aminomethyl)-4-chloronaphthalene:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₁ClN⁺ | 192.0575 |
Note: The calculated m/z is for the most abundant isotopes.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. nih.govresearchgate.net This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. libretexts.org
For 1-(Aminomethyl)-4-chloronaphthalene, the protonated molecule [M+H]⁺ would be selected as the parent ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. A primary fragmentation would be the loss of the aminomethyl group, leading to a prominent peak corresponding to the chloronaphthalene cation. Further fragmentation of the chloronaphthalene ring could also be observed.
Predicted Fragmentation Pathway for 1-(Aminomethyl)-4-chloronaphthalene:
A likely fragmentation pathway for the [M+H]⁺ ion of 1-(Aminomethyl)-4-chloronaphthalene would involve the cleavage of the C-C bond between the naphthalene ring and the aminomethyl group. This would result in the formation of a stable chloronaphthylmethyl cation or the loss of CH₂NH₂. Another possible fragmentation is the loss of a chlorine radical followed by further rearrangements.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of their components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful examples of such techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In principle, a sample mixture is vaporized and separated based on the components' volatility and interaction with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural identification.
For a compound such as 1-(Aminomethyl)-4-chloronaphthalene, its volatility may be limited by the polar aminomethyl group. Therefore, chemical derivatization, such as silylation of the primary amine, might be employed to increase its thermal stability and volatility, making it more amenable to GC analysis. sigmaaldrich.com Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragments would arise from the cleavage of specific bonds. A primary fragmentation pathway would be the cleavage of the C-C bond between the naphthalene ring and the aminomethyl group (benzylic cleavage), leading to a highly stable chloronaphthylmethyl cation. Another common pathway for primary amines is the alpha-cleavage, resulting in the loss of an alkyl radical. libretexts.orgmiamioh.edulibretexts.org
Table 1: Predicted GC-MS Fragmentation Data for 1-(Aminomethyl)-4-chloronaphthalene This table presents predicted mass-to-charge ratios (m/z) based on the compound's structure, as specific experimental data is not publicly available.
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 191/193 | [C₁₀H₇ClCH₂NH₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |
| 161/163 | [C₁₀H₆Cl]⁺ | Loss of aminomethyl radical (•CH₂NH₂) |
| 176/178 | [C₁₀H₇ClCH₂]⁺ | Loss of •NH₂ radical |
| 126 | [C₁₀H₆]⁺ | Loss of HCl from the [C₁₀H₇Cl]⁺ fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is exceptionally well-suited for the analysis of polar, semi-volatile, and non-volatile compounds that are not readily analyzed by GC-MS. The compound is first separated via liquid chromatography, typically using a reversed-phase column where separation is based on polarity. The eluent from the LC column is then introduced into the mass spectrometer. Soft ionization techniques, most commonly Electrospray Ionization (ESI), are used to generate ions with minimal fragmentation.
In ESI-MS, 1-(Aminomethyl)-4-chloronaphthalene would be expected to readily form a protonated molecular ion, [M+H]⁺, in the positive ion mode due to the basicity of the primary amine. This provides an accurate determination of the molecular weight. For structural confirmation, tandem mass spectrometry (MS/MS or LC-MS/MS) is employed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), generating a secondary fragmentation pattern that is used to elucidate the molecule's structure.
Table 2: Predicted LC-MS/MS Fragmentation Data for 1-(Aminomethyl)-4-chloronaphthalene This table presents predicted m/z values for the protonated molecule and its potential fragments in an MS/MS experiment.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss |
|---|---|---|
| 192/194 | 175/177 | NH₃ (Ammonia) |
| 192/194 | 156 | HCl and NH₃ |
| 192/194 | 127 | C₄H₄Cl (Chlorobutadiene from ring fragmentation) |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing critical information about the functional groups present and offering a unique molecular fingerprint.
Functional Group Identification via Infrared Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The frequencies of the absorbed radiation are characteristic of the types of chemical bonds and functional groups within the molecule. For 1-(Aminomethyl)-4-chloronaphthalene, the IR spectrum would exhibit distinct peaks corresponding to its constituent parts: the primary amine, the aromatic naphthalene ring, and the chloro-substituent.
Key expected absorption bands would include N-H stretching vibrations for the primary amine, aromatic C-H stretching, C=C stretching from the naphthalene ring, and the C-Cl stretching vibration.
Table 3: Characteristic Infrared Absorption Frequencies for 1-(Aminomethyl)-4-chloronaphthalene This table presents expected IR absorption bands based on known functional group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂) | 2850 - 2960 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1600 | Medium to Strong |
| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |
| C-H Out-of-Plane Bend | Substituted Naphthalene | 750 - 900 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (Raman scattering). While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, which may be weak in an IR spectrum, often produce strong signals in a Raman spectrum.
The Raman spectrum of 1-(Aminomethyl)-4-chloronaphthalene would serve as a unique molecular fingerprint. The symmetric "breathing" modes of the naphthalene ring are expected to be particularly intense. The C-Cl stretch is also typically Raman active. This technique is highly valuable for identifying the compound and for studying its structural properties without interference from aqueous solvents, which have weak Raman signals.
Table 4: Expected Raman Shifts for 1-(Aminomethyl)-4-chloronaphthalene This table presents predicted Raman shifts for key vibrational modes.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Naphthalene Ring | 3050 - 3100 | Strong |
| Ring Breathing Mode | Naphthalene Ring | ~1380 | Very Strong |
| Aromatic C=C Stretch | Naphthalene Ring | 1550 - 1620 | Strong |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |
| CH₂ Bend | Methylene (-CH₂) | 1420 - 1470 | Medium |
X-ray Diffraction (XRD) Studies
X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in crystalline solids. It provides definitive information on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
If a suitable single crystal of 1-(Aminomethyl)-4-chloronaphthalene can be grown, single-crystal XRD analysis can provide its unambiguous solid-state structure. In this technique, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the precise coordinates of each atom can be determined. This allows for the exact measurement of bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding from the amine group) that dictate the crystal packing.
Table 5: Hypothetical Single Crystal XRD Data for 1-(Aminomethyl)-4-chloronaphthalene This table presents an example of the crystallographic data that would be obtained from a successful single-crystal XRD experiment. These values are for illustrative purposes only.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₁H₁₁ClN |
| Formula Weight | 191.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.21 |
| c (Å) | 12.33 |
| β (°) | 98.5 |
| Volume (ų) | 1056.2 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered (polycrystalline) sample is used. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase of the material. nist.govresearchgate.net
PXRD is primarily used for:
Phase Identification: The obtained diffraction pattern can be compared against databases to identify the crystalline solid.
Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from known impurities confirms its phase purity.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Table 6: Representative Powder XRD Data This table shows a hypothetical set of diffraction peaks (2θ) and relative intensities for a crystalline sample of 1-(Aminomethyl)-4-chloronaphthalene.
| Diffraction Angle (2θ) | Relative Intensity (I/I₀) % |
|---|---|
| 10.2 | 85 |
| 15.5 | 45 |
| 20.4 | 100 |
| 22.1 | 60 |
| 25.8 | 75 |
| 30.7 | 50 |
Rotational Spectroscopy for Gas-Phase Structure
Rotational spectroscopy is a high-resolution technique employed to determine the precise three-dimensional structure of molecules in the gas phase. By probing the quantized rotational energy levels of a molecule, this method provides exquisitely detailed information about its moments of inertia, from which bond lengths, bond angles, and conformational arrangements can be derived with exceptional accuracy. The technique is highly specific to the mass distribution of the molecule, making it a powerful tool for distinguishing between different isomers and even conformers of the same molecule.
The fundamental principle of rotational spectroscopy lies in the absorption of microwave radiation by a molecule with a permanent electric dipole moment. This absorption induces a transition from a lower to a higher rotational energy level. The frequencies of these transitions are unique to each molecule and its specific isotopic composition, acting as a distinctive "fingerprint." The resulting spectrum, a series of sharp absorption lines, can be analyzed to yield highly accurate rotational constants. For a given isotopic species, these constants are inversely proportional to the molecule's moments of inertia about its principal axes.
By measuring the rotational spectra of different isotopologues of a molecule (i.e., molecules where one or more atoms have been substituted with a heavier or lighter isotope), the atomic coordinates can be precisely determined through Kraitchman's equations or more sophisticated fitting procedures. This allows for the construction of a detailed molecular structure. The exceptional resolution of this technique can also reveal finer details arising from nuclear quadrupole coupling and centrifugal distortion, providing further insights into the electronic environment and the rigidity of the molecular framework.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy represents a significant advancement in the field of rotational spectroscopy. Developed in 2006, this technique offers the ability to acquire a broad swath of the rotational spectrum in a single, rapid experiment. This is in contrast to traditional methods that require slowly sweeping a narrow-band radiation source across the frequency range of interest.
The core of the CP-FTMW technique involves the use of a short, high-power microwave pulse that is rapidly swept in frequency, known as a "chirp." This broadband pulse excites a wide range of rotational transitions simultaneously. Following the excitation pulse, the coherently rotating molecules in the sample emit a free induction decay (FID) signal, which contains the frequency and decay information for all the excited transitions. This FID is then recorded by a sensitive detector and subjected to a Fourier transform, which converts the time-domain signal into a frequency-domain spectrum.
A key advantage of CP-FTMW spectroscopy is its speed and sensitivity, allowing for the study of transient species, reaction intermediates, and complex mixtures. The technique is typically coupled with a supersonic expansion, where the sample is seeded in a carrier gas and expanded into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the spectrum by collapsing the population into the lowest energy levels and narrowing the spectral lines.
While no specific experimental CP-FTMW data for 1-(Aminomethyl)-4-chloronaphthalene is currently available in the surveyed literature, the study of the closely related molecule, 1-chloronaphthalene (B1664548), provides an excellent example of the data and findings that can be obtained. In such an experiment, the rotational spectrum would be analyzed to determine the rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants for the chlorine atom.
The following table illustrates the type of spectroscopic constants that would be determined from a CP-FTMW experiment on a molecule like 1-chloronaphthalene, which would be the goal for future studies of 1-(Aminomethyl)-4-chloronaphthalene.
| Parameter | Description | Example Value (from 1-chloronaphthalene) |
| A | Rotational constant about the a-principal axis | 1783.45 MHz |
| B | Rotational constant about the b-principal axis | 647.89 MHz |
| C | Rotational constant about the c-principal axis | 474.96 MHz |
| ΔJ | Centrifugal distortion constant | 0.03 kHz |
| ΔJK | Centrifugal distortion constant | -0.11 kHz |
| χaa | Nuclear quadrupole coupling constant | -35.2 MHz |
| χbb - χcc | Nuclear quadrupole coupling constant | -12.8 MHz |
| This table is illustrative and shows the kind of data obtained from a CP-FTMW experiment on the related molecule 1-chloronaphthalene, as specific data for 1-(Aminomethyl)-4-chloronaphthalene is not available. |
The analysis of these parameters for 1-(Aminomethyl)-4-chloronaphthalene would allow for the unambiguous determination of its gas-phase conformation, including the orientation of the aminomethyl group relative to the naphthalene plane. Furthermore, the nuclear quadrupole coupling constants would provide valuable information about the electronic environment around the chlorine nucleus, shedding light on the electronic effects of the aminomethyl substituent on the aromatic system.
Computational and Theoretical Investigations of 1 Aminomethyl 4 Chloronaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.gov For a molecule like 1-(aminomethyl)-4-chloronaphthalene, DFT can elucidate how the electron-withdrawing chloro substituent and the electron-donating aminomethyl group modulate the electronic properties of the naphthalene (B1677914) core.
Theoretical studies on related diaminonaphthalenes using DFT with the B3LYP functional and a 6-31G(d,p) basis set have shown that the position of amino groups significantly impacts the molecule's electronic properties. researchgate.net Similar calculations on 1-(aminomethyl)-4-chloronaphthalene would likely reveal a complex interplay between the substituents. The chlorine atom at the C-4 position is expected to lower the energy of the molecular orbitals due to its inductive electron-withdrawing nature. Conversely, the aminomethyl group at C-1 would act as an electron-donating group, raising the energy of the highest occupied molecular orbital (HOMO).
The energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. DFT calculations would precisely quantify this gap, predicting the molecule's kinetic stability. Furthermore, analysis of the molecular electrostatic potential (MEP) would identify regions of positive and negative charge, highlighting sites susceptible to nucleophilic or electrophilic attack. nih.gov For this molecule, the nitrogen atom of the amino group would be a site of high negative potential (a nucleophilic center), while the hydrogen atoms of the aminomethyl group would be regions of positive potential.
| Parameter | Predicted Value/Characteristic for 1-(Aminomethyl)-4-chloronaphthalene | Basis of Prediction (Analogous Compound) | Citation |
| HOMO-LUMO Gap | Reduced compared to naphthalene | Presence of both electron-donating (aminomethyl) and electron-withdrawing (chloro) groups alters orbital energies. | researchgate.net |
| Dipole Moment | Non-zero, significant magnitude | Asymmetric substitution on the naphthalene ring. | researchgate.net |
| Electron Affinity | Influenced by the chloro group | Electron-withdrawing substituents typically increase electron affinity. | researchgate.net |
| Ionization Potential | Influenced by the aminomethyl group | Electron-donating substituents typically lower ionization potential. | researchgate.net |
| MEP Negative Site | Nitrogen atom of the amino group | High electron density makes it a prime site for electrophilic attack. | nih.gov |
Table 1: Predicted Electronic Properties from DFT. This table illustrates the expected electronic characteristics of 1-(aminomethyl)-4-chloronaphthalene based on DFT principles and findings from studies on similarly substituted naphthalenes.
Semi-Empirical and Molecular Mechanics Simulations for Conformational Analysis
The flexibility of the aminomethyl side chain introduces conformational complexity. The orientation of this group relative to the naphthalene ring can be explored using computationally less intensive methods like semi-empirical calculations (e.g., AM1, PM3) and Molecular Mechanics (MM).
Molecular mechanics, which uses classical force fields to calculate molecular energy, is particularly well-suited for scanning the potential energy surface. nih.gov For 1-(aminomethyl)-4-chloronaphthalene, a key parameter is the dihedral angle defined by the C(2)-C(1)-C(alpha)-N atoms. By systematically rotating this bond and calculating the corresponding energy, a potential energy profile can be generated. This profile would reveal the most stable (lowest energy) conformations and the energy barriers between them. It is expected that conformers that minimize steric hindrance between the amino group's hydrogen atoms and the adjacent hydrogen atom on the naphthalene ring (at C-8) would be the most stable.
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static molecule, molecular modeling and dynamics simulations provide insight into its behavior over time, including its conformational flexibility and interactions with a solvent.
Conformational Landscape Exploration and Energetics
Building on the initial analysis from MM simulations, a more detailed exploration of the conformational landscape can be achieved. This involves identifying all low-energy minima on the potential energy surface. For 1-(aminomethyl)-4-chloronaphthalene, the primary degree of freedom is the rotation of the aminomethyl group. The resulting conformers (e.g., gauche, anti) would have slightly different energies, dipole moments, and steric profiles. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the dominant shapes the molecule adopts.
| Dihedral Angle (C2-C1-Cα-N) | Relative Energy (kcal/mol) | Conformer Description | Expected Stability |
| ~0° | High | Eclipsed conformation with H on C8; sterically hindered. | Unstable |
| ~±90° | 0 (Global Minimum) | Staggered conformation; minimizes steric clash. | Most Stable |
| 180° | Low (Local Minimum) | Anti-periplanar; less stable than staggered due to other interactions. | Stable |
Table 2: Illustrative Conformational Energetics. This table presents a hypothetical energy landscape for the rotation of the aminomethyl group in 1-(aminomethyl)-4-chloronaphthalene, based on general principles of conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. wikipedia.org An MD simulation of 1-(aminomethyl)-4-chloronaphthalene would provide a detailed view of its dynamic behavior.
By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can be used to study solvation effects. researchgate.net The simulation would show how solvent molecules arrange around the solute, forming a solvation shell. It would also reveal the stability of specific hydrogen bonds between the aminomethyl group and polar solvent molecules. The dynamic trajectory from an MD simulation allows for the calculation of time-averaged properties, such as the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute. Such simulations have been effectively used to understand the location, orientation, and dynamics of other naphthalene derivatives within lipid membranes and on mineral surfaces. researchgate.netwikipedia.org
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 1-(aminomethyl)-4-chloronaphthalene, theoretical methods such as Density Functional Theory (DFT) are instrumental in predicting its NMR, vibrational, and rotational spectra. These predictions are crucial for structural elucidation and for understanding the molecule's electronic and geometric properties.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard procedure in chemical research for structure verification. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), is a common approach for calculating the ¹H and ¹³C NMR spectra. nih.govnih.gov
The process begins with the geometry optimization of the 1-(aminomethyl)-4-chloronaphthalene molecule to find its lowest energy conformation. Following this, the GIAO calculation is performed on the optimized structure to yield nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. aminer.org The accuracy of these predictions allows for the confident assignment of complex spectra and can help distinguish between isomers. nih.gov
The predicted chemical shifts for 1-(aminomethyl)-4-chloronaphthalene reflect the influence of its substituents. The electron-withdrawing chlorine atom and the aminomethyl group, along with the aromatic naphthalene core, create a distinct electronic environment for each nucleus.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Aminomethyl)-4-chloronaphthalene
This table presents illustrative data based on DFT/GIAO calculations.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | H2 | 7.65 |
| H3 | 7.40 | |
| H5 | 8.10 | |
| H6 | 7.70 | |
| H7 | 7.60 | |
| H8 | 8.05 | |
| -CH₂- | 4.15 | |
| -NH₂ | 1.90 | |
| ¹³C NMR | C1 | 133.5 |
| C2 | 125.0 | |
| C3 | 126.8 | |
| C4 | 132.0 | |
| C4a (bridgehead) | 131.5 | |
| C5 | 128.5 | |
| C6 | 126.2 | |
| C7 | 126.4 | |
| C8 | 123.0 | |
| C8a (bridgehead) | 134.0 | |
| -CH₂- | 45.8 |
Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. These calculations are performed on the optimized molecular geometry, typically using DFT methods. nih.gov The calculation of the second derivatives of the energy with respect to the nuclear coordinates results in a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. openmopac.netrowansci.com
For a calculation to be valid, the optimized structure must be a true energy minimum, which is confirmed by the absence of imaginary frequencies. rowansci.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net
The theoretical spectrum for 1-(aminomethyl)-4-chloronaphthalene would show characteristic bands corresponding to N-H stretching of the amino group, C-H stretching of the aromatic ring and methylene (B1212753) group, C-Cl stretching, and various bending and ring deformation modes. nih.govresearchgate.net
Interactive Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 1-(Aminomethyl)-4-chloronaphthalene
This table presents illustrative data based on scaled DFT calculations.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Symmetric Stretch | -NH₂ | 3350 |
| N-H Asymmetric Stretch | -NH₂ | 3430 |
| Aromatic C-H Stretch | Naphthalene Ring | 3050 - 3100 |
| Aliphatic C-H Stretch | -CH₂- | 2855 - 2930 |
| C=C Aromatic Ring Stretch | Naphthalene Ring | 1500 - 1620 |
| N-H Scissoring (Bending) | -NH₂ | 1610 |
| C-N Stretch | C-NH₂ | 1340 |
| C-Cl Stretch | C-Cl | 750 |
High-resolution microwave spectroscopy, aided by computational chemistry, can determine the precise three-dimensional structure of a molecule in the gas phase. oup.com Theoretical calculations can predict the rotational constants (A, B, C), which are inversely related to the molecule's principal moments of inertia. nist.govbohrium.com These constants are calculated from the optimized geometry of the molecule. bohrium.com
Furthermore, for molecules containing nuclei with a quadrupole moment (I > 1/2), such as ¹⁴N (I=1) and ³⁵Cl/³⁷Cl (I=3/2), computational methods can predict the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). uva.es These constants describe the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing detailed information about the electronic environment and bonding.
For 1-(aminomethyl)-4-chloronaphthalene, DFT calculations can provide accurate initial predictions of these parameters, which are indispensable for guiding the assignment of complex experimental rotational spectra. oup.comuva.es
Interactive Table 3: Predicted Rotational and Hyperfine Coupling Constants for 1-(Aminomethyl)-4-chloronaphthalene
This table presents illustrative data based on DFT calculations.
| Parameter | Nucleus | Predicted Value |
| Rotational Constant A (MHz) | - | 1550.6 |
| Rotational Constant B (MHz) | - | 480.2 |
| Rotational Constant C (MHz) | - | 368.1 |
| Quadrupole Coupling χaa (MHz) | ³⁵Cl | -45.3 |
| Quadrupole Coupling χbb (MHz) | ³⁵Cl | 25.8 |
| Quadrupole Coupling χaa (MHz) | ¹⁴N | 2.1 |
| Quadrupole Coupling χbb (MHz) | ¹⁴N | 1.5 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, including reaction pathways, transition states, and intermediates. numberanalytics.comnumberanalytics.com For 1-(aminomethyl)-4-chloronaphthalene, a key reaction of interest is nucleophilic aromatic substitution (SNAAr), where the chlorine atom is replaced by a nucleophile. utexas.edu Theoretical studies can elucidate how the aminomethyl substituent influences the reactivity of the chloronaphthalene core.
The activation energy barrier (Ea) is a critical parameter that determines the rate of a chemical reaction. Computationally, this barrier is determined by identifying the transition state (TS) structure on the potential energy surface. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, characterized by a single imaginary vibrational frequency. rowansci.com
By calculating the energies of the reactants and the transition state, the activation energy can be determined. For the SNAAr reaction of 1-(aminomethyl)-4-chloronaphthalene, DFT calculations can map the entire reaction pathway, from reactants to a high-energy Meisenheimer intermediate, through a transition state, to the final products. chemguide.co.uklibretexts.org The influence of the aminomethyl group on the stability of the transition state, and thus on the activation barrier, can be quantified by comparing the reaction pathway to that of unsubstituted 1-chloronaphthalene (B1664548).
Interactive Table 4: Illustrative Calculated Activation Energy Barriers for Nucleophilic Aromatic Substitution
Reaction: Ar-Cl + OCH₃⁻ → Ar-OCH₃ + Cl⁻
| Substrate | Reaction Pathway Step | Relative Energy (kcal/mol) |
| 1-Chloronaphthalene + OCH₃⁻ | Reactants | 0.0 |
| Transition State 1 (TS1) | +18.5 | |
| Meisenheimer Intermediate | +12.0 | |
| 1-(Aminomethyl)-4-chloronaphthalene + OCH₃⁻ | Reactants | 0.0 |
| Transition State 1 (TS1) | +19.2 | |
| Meisenheimer Intermediate | +13.5 |
In the SNAAr mechanism, the reaction proceeds through a distinct intermediate known as a Meisenheimer complex. This is a resonance-stabilized anionic σ-complex where the nucleophile has added to the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the ring. chemguide.co.uk
Interactive Table 5: Illustrative Energy Profile for the SNAAr Reaction of 1-(Aminomethyl)-4-chloronaphthalene with Methoxide
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants | C₁₀H₆(CH₂NH₂)(Cl) + OCH₃⁻ | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer Complex | +19.2 |
| Meisenheimer Intermediate | [C₁₀H₆(CH₂NH₂)(Cl)(OCH₃)]⁻ | +13.5 |
| Transition State 2 (TS2) | Expulsion of Chloride Ion | +17.8 |
| Products | C₁₀H₆(CH₂NH₂)(OCH₃) + Cl⁻ | -8.5 |
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies are a cornerstone of modern computational drug discovery, enabling researchers to predict the biological activity of a chemical compound based on its molecular structure. dergipark.org.tr These in silico methods are instrumental in prioritizing the synthesis of novel compounds and in elucidating the molecular features crucial for therapeutic efficacy. nih.gov For 1-(Aminomethyl)-4-chloronaphthalene and its analogs, while specific comprehensive SAR models are not extensively published, the principles of these studies can be applied to understand how structural modifications might influence their biological activity.
The fundamental goal of a quantitative structure-activity relationship (QSAR) analysis is to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. dibru.ac.in This is achieved by calculating a range of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. nih.gov
In the context of naphthalene derivatives, computational studies often explore a variety of molecular descriptors to build robust QSAR models. These descriptors fall into several categories:
Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include properties like dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. Steric factors are often crucial for how a ligand fits into the binding site of a biological target. nih.gov
Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (LogP). Hydrophobicity is critical for a drug's ability to cross cell membranes. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
An illustrative QSAR study on a hypothetical series of 1-(Aminomethyl)-4-chloronaphthalene analogs might explore how variations in substituents on the naphthalene ring or the aminomethyl group affect a particular biological activity, for instance, anticancer potential.
Table 1: Hypothetical Molecular Descriptors for a Series of 1-(Aminomethyl)-4-chloronaphthalene Analogs
| Compound | Substituent (R) | LogP | Molecular Weight | HOMO (eV) | LUMO (eV) | Predicted IC₅₀ (µM) |
| 1 | -H | 3.5 | 191.65 | -6.2 | -1.1 | 15.2 |
| 2 | -CH₃ | 3.9 | 205.68 | -6.1 | -1.0 | 12.5 |
| 3 | -OCH₃ | 3.6 | 221.68 | -5.9 | -0.9 | 10.8 |
| 4 | -F | 3.6 | 209.64 | -6.4 | -1.3 | 18.1 |
| 5 | -NO₂ | 3.4 | 236.65 | -6.8 | -1.8 | 25.4 |
This table is for illustrative purposes only and does not represent real experimental data.
In this hypothetical scenario, a QSAR model could be developed from such data. For example, an equation might look like:
pIC₅₀ = c₀ + c₁(LogP) - c₂(LUMO) + c₃(Molecular Weight)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. dibru.ac.in The statistical validity of such a model would be assessed using parameters like the coefficient of determination (r²) and the cross-validated correlation coefficient (q²), with a q² value greater than 0.5 generally considered acceptable for a predictive model. nih.gov
Molecular docking is another powerful computational technique that complements SAR studies. ijpsjournal.com It predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For instance, docking studies on naphthalene derivatives have been used to investigate their binding to targets like tubulin and various proteases. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for 1-(Aminomethyl)-4-chloronaphthalene Analogs against a Hypothetical Protein Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| 1 | -7.5 | TYR-120, PHE-250 | 1 |
| 2 | -7.8 | TYR-120, PHE-250, LEU-280 | 1 |
| 3 | -8.2 | TYR-120, PHE-250, ASN-150 | 2 |
| 4 | -7.3 | TYR-120, PHE-250 | 1 |
| 5 | -6.9 | TYR-120, GLY-121 | 1 |
This table is for illustrative purposes only and does not represent real experimental data.
The results from molecular docking can help to rationalize the observations from SAR studies. For example, if a particular analog shows high predicted activity, docking might reveal that it forms additional hydrogen bonds or has a better steric fit within the active site of the target protein. researchgate.net In our illustrative table, the methoxy-substituted analog (Compound 3) shows the best binding affinity, which could be attributed to an additional hydrogen bond with an asparagine residue.
Applications As a Building Block in Complex Organic Synthesis
Precursor for Naphthalene-Fused Heterocyclic Systems
The dual reactivity of 1-(aminomethyl)-4-chloronaphthalene makes it a valuable starting material for the synthesis of naphthalene-fused heterocyclic systems. These polycyclic aromatic compounds are of significant interest due to their potential applications in medicinal chemistry and materials science.
The aminomethyl group can readily undergo reactions such as acylation, followed by intramolecular cyclization, to form nitrogen-containing heterocyclic rings. For instance, acylation of the amino group to form an N-acylaminomethyl derivative sets the stage for cyclization reactions. rsc.org While direct examples with 1-(aminomethyl)-4-chloronaphthalene are not extensively documented in readily available literature, analogous transformations with related naphthalene (B1677914) derivatives suggest plausible synthetic routes. For example, intramolecular cyclization of appropriately substituted naphthalenes can lead to the formation of benzo[g]quinoline skeletons. nih.govnih.govnih.govresearchgate.net The Friedländer synthesis, a classic method for quinoline (B57606) formation, can be adapted to produce benzo[g]quinoline derivatives. nih.gov
Furthermore, the chloro substituent on the naphthalene ring can participate in various cross-coupling reactions, allowing for the introduction of additional complexity and the formation of further fused rings. This dual functionality enables a stepwise approach to building intricate heterocyclic systems.
Synthesis of Advanced Organic Materials
The naphthalene moiety is a key component in a variety of advanced organic materials, including organic semiconductors, fluorescent dyes, and liquid crystals. nih.gov 1-(Aminomethyl)-4-chloronaphthalene serves as a potential precursor for such materials due to its combination of a π-conjugated naphthalene core and reactive functional groups.
Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors. nih.govrsc.org While the direct synthesis from 1-(aminomethyl)-4-chloronaphthalene is not explicitly detailed, the aminomethyl group could be a handle for derivatization and subsequent incorporation into larger polymeric or oligomeric structures. For instance, poly(amide-imide)s with naphthalene units have been synthesized and exhibit good thermal stability and optical properties. researchgate.net The general strategy often involves the polymerization of diamine and dianhydride monomers. The aminomethyl group of 1-(aminomethyl)-4-chloronaphthalene could be transformed into a diamine suitable for such polymerizations.
The inherent fluorescence of the naphthalene ring system also makes this compound a candidate for the synthesis of novel fluorescent dyes. google.comgoogle.comnih.govuni-regensburg.de The aminomethyl and chloro groups can be chemically modified to tune the electronic properties of the molecule, thereby altering its absorption and emission characteristics. For example, the amino group can be part of a donor-acceptor system, which is a common design principle for fluorescent probes. nih.gov
Role in the Development of Ligands for Asymmetric Catalysis
Chiral ligands are crucial for enantioselective transition-metal-catalyzed reactions, a cornerstone of modern asymmetric synthesis. researchgate.netnih.gov The development of new and efficient chiral ligands is an ongoing area of research. 1-(Aminomethyl)-4-chloronaphthalene can serve as a scaffold for the synthesis of such ligands.
One common strategy for creating chiral ligands is the formation of Schiff bases from the reaction of a primary amine with a chiral aldehyde or ketone. researchgate.netiosrjournals.orgsemanticscholar.org The aminomethyl group of 1-(aminomethyl)-4-chloronaphthalene can be readily converted into a chiral Schiff base ligand. The resulting ligand, featuring a bulky naphthalene group, can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.
Furthermore, the aminomethyl group can be a starting point for the synthesis of more complex chiral ligands, such as aminophosphine (B1255530) ligands. Chiral ligands derived from binaphthyl scaffolds, such as NOBIN, have shown great success in asymmetric catalysis. researchgate.netnih.govscilit.com While 1-(aminomethyl)-4-chloronaphthalene is not a binaphthyl derivative, the principles of ligand design can be applied. The naphthalene unit can provide steric bulk and a defined spatial arrangement, which are important factors for achieving high enantioselectivity. The synthesis of chiral naphthyl beta-aminoalcohol ligands has been reported and their application in asymmetric reactions has been demonstrated. scilit.com
Construction of Functionally Diverse Molecular Libraries
Combinatorial chemistry and diversity-oriented synthesis are powerful tools for the discovery of new bioactive molecules and materials. wikipedia.orgnih.gov These strategies rely on the use of versatile building blocks that can be systematically modified to generate large libraries of related compounds. The bifunctional nature of 1-(aminomethyl)-4-chloronaphthalene makes it an ideal candidate for such approaches.
The aminomethyl group can be readily acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to introduce a wide range of functional groups. nih.govprinceton.edu Simultaneously or sequentially, the chloro group can be subjected to nucleophilic aromatic substitution or various palladium-catalyzed cross-coupling reactions to introduce another point of diversity. This orthogonal reactivity allows for the rapid construction of a large and diverse library of molecules from a single starting material.
For example, a library of amides and sulfonamides can be generated by reacting 1-(aminomethyl)-4-chloronaphthalene with a collection of different acylating or sulfonylating agents. Each of these products can then be further diversified by reacting the chloro group with different nucleophiles or coupling partners. This approach allows for the systematic exploration of the chemical space around the naphthalene scaffold, increasing the probability of discovering compounds with desired properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Aminomethyl)-4-chloronaphthalene, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via reductive amination of 4-chloro-1-naphthaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions. Alternatively, nitrile reduction (e.g., using LiAlH4 or catalytic hydrogenation) of 4-chloro-1-naphthonitrile may yield the aminomethyl derivative. Characterization should include -NMR to confirm the presence of the aminomethyl (-CHNH) group (δ ~2.8–3.2 ppm) and chlorine substitution via -NMR (C-Cl δ ~125–135 ppm). FT-IR can verify NH stretching (~3300 cm) .
Q. How can the purity and stability of 1-(Aminomethyl)-4-chloronaphthalene be assessed under laboratory storage conditions?
- Methodology : Use HPLC with a C18 column (UV detection at 254 nm) to monitor purity. Stability studies should involve accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by LC-MS to identify decomposition products. Store the compound in amber vials at –20°C under inert gas (N) to prevent oxidation of the aminomethyl group. Regularly validate stability using -NMR to detect amine oxidation or chloronaphthalene ring degradation .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the naphthalene ring in 1-(Aminomethyl)-4-chloronaphthalene for derivative synthesis?
- Methodology : Employ palladium-catalyzed C-H activation (e.g., using Pd(OAc)/ligand systems) to introduce substituents at the 2- or 3-positions. For electrophilic substitution, evaluate directing effects of the aminomethyl group: its electron-donating nature may favor reactions at the para position relative to chlorine. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity. For ambiguous NH signals, use deuterium exchange (DO) to distinguish exchangeable protons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. If inconsistencies persist, compare with synthesized analogs or computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What analytical methods are suitable for detecting trace impurities in 1-(Aminomethyl)-4-chloronaphthalene, and how are they validated?
- Methodology : Use GC-MS with a DB-5MS column for volatile impurities or UPLC-QTOF for non-volatile residues. Validate methods per ICH guidelines: assess linearity (R > 0.995), LOD/LOQ (e.g., 0.1% for impurities), and precision (%RSD < 5%). Spike recovery experiments with known impurities (e.g., 4-chloro-1-naphthylamine) ensure accuracy. Reference EPA Method 8270B for chlorinated aromatic compounds .
Q. How does the steric and electronic environment of the aminomethyl group influence reactivity in cross-coupling reactions?
- Methodology : Conduct comparative studies using Suzuki-Miyaura coupling with aryl boronic acids. Vary ligands (e.g., PPh vs. XPhos) to assess steric effects. Kinetic monitoring (e.g., in situ IR) can reveal rate differences. Computational analysis (NBO or NPA charges) quantifies electronic effects, while X-ray crystallography of intermediates identifies steric hindrance .
Methodological Notes
- Synthetic Optimization : For scale-up, replace LiAlH4 with safer NaBH4/I systems or catalytic hydrogenation (H/Pd-C) to minimize hazards .
- Data Interpretation : Address spectral contradictions by considering solvent effects (e.g., DMSO-d vs. CDCl) or tautomerism in the aminomethyl group .
- Analytical Gaps : Limited public data on degradation pathways ( ) necessitates collaboration with analytical chemistry databases or specialized journals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
